molecular formula C23H24N2O4S B11623314 N-(3-Methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide

N-(3-Methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide

Cat. No.: B11623314
M. Wt: 424.5 g/mol
InChI Key: BGCHMQAVCPOVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenylamine with 4-methylphenylsulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 4-methoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(3-Methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. This compound may also interact with cellular pathways, modulating biological processes such as inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methylphenyl)-N’-phenylurea
  • N-(4-Methylphenyl)-N’-phenylurea
  • N-(3-Methylphenyl)-N’-phenylsulfonamide

Uniqueness

N-(3-Methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H24N2O4S/c1-17-7-9-20(10-8-17)25(16-23(26)24-19-6-4-5-18(2)15-19)30(27,28)22-13-11-21(29-3)12-14-22/h4-15H,16H2,1-3H3,(H,24,26)

InChI Key

BGCHMQAVCPOVDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.